Cinamaldehído oxima

Descripción general

Descripción

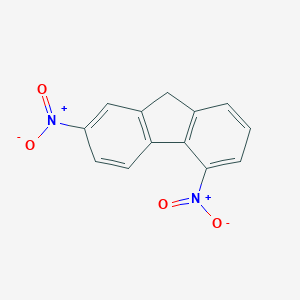

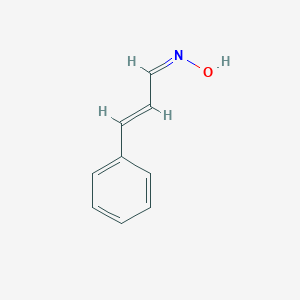

Cinnamaldoxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a major component of cinnamon oil. Cinnamaldoxime is known for its applications in organic synthesis and its potential use in various industrial processes.

Aplicaciones Científicas De Investigación

Cinnamaldoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Cinnamaldoxime derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like cancer.

Industry: It is used in the fragrance industry for the synthesis of aroma compounds like cinnamonitrile.

Mecanismo De Acción

Target of Action

Cinnamaldehyde oxime, also known as Cinnamaldoxime, is a derivative of cinnamaldehyde, a compound found in the bark of cinnamon trees . It has been reported to exhibit a broad range of biological activities, including antibiofilm and anthelmintic activities . The primary targets of cinnamaldehyde oxime are believed to be bacterial cells and nematodes, such as Candida albicans and Caenorhabditis elegans . It also targets key proteins involved in the NF-κB pathway .

Mode of Action

Cinnamaldehyde oxime interacts with its targets by inhibiting their growth and reproduction . It damages bacterial cell membranes, inhibits ATPase activity, disrupts energy metabolism, and prevents biofilm formation . In nematodes, it exhibits anthelmintic properties . It also inhibits the NF-κB pathway, which plays a crucial role in inflammation and immunity .

Biochemical Pathways

Cinnamaldehyde oxime affects multiple signaling pathways. It operates primarily by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also impacts the peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), and retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4) pathways . These pathways are involved in inflammation, energy metabolism, and glucose uptake .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by its chemical structure and the presence of other compounds

Result of Action

The action of cinnamaldehyde oxime results in the inhibition of bacterial growth and reproduction, prevention of biofilm formation, and disruption of energy metabolism . It also exhibits anthelmintic properties, effectively inhibiting the growth of nematodes . At the molecular level, it inhibits key proteins involved in the NF-κB pathway .

Action Environment

The action, efficacy, and stability of cinnamaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction between cinnamaldehyde oxime and its targets . Additionally, the presence of other compounds can influence its bioavailability and efficacy .

Análisis Bioquímico

Biochemical Properties

Cinnamaldehyde Oxime interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit antibiofilm and anthelmintic activities

Cellular Effects

Cinnamaldehyde Oxime has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the formation of biofilms in Candida albicans, a common fungal pathogen . This suggests that Cinnamaldehyde Oxime may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the formation of oximes involves a reaction with a carbonyl compound, which is an essentially irreversible process as the adduct dehydrates

Temporal Effects in Laboratory Settings

It is known that the compound can significantly inhibit cell proliferation and change cell morphology

Dosage Effects in Animal Models

The effects of Cinnamaldehyde Oxime at different dosages in animal models have not been extensively studied. It has been found to have anxiolytic effects in animal models when inhaled as part of cinnamon essential oil

Metabolic Pathways

It is known that the compound can be synthesized from intracellular L-phenylalanine, which requires the activities of three enzymes: phenylalanine-ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR) .

Subcellular Localization

It is known that the compound can significantly inhibit cell proliferation and change cell morphology , suggesting that it may have effects on its activity or function in specific compartments or organelles

Métodos De Preparación

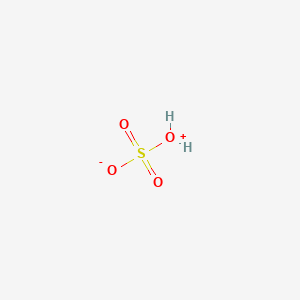

Synthetic Routes and Reaction Conditions: Cinnamaldoxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, cinnamaldoxime can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Dehydration: Cinnamaldoxime undergoes dehydration to form cinnamonitrile.

Reduction: Cinnamaldoxime can be reduced to cinnamylamine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Dehydration: Phosphoric acid, H₃PO₄/Al-MCM-41 catalyst, temperatures around 100-150°C.

Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Substitution: Various nucleophiles, solvents like ethanol or methanol, room temperature to reflux conditions.

Major Products:

Dehydration: Cinnamonitrile.

Reduction: Cinnamylamine.

Substitution: Depending on the nucleophile, various substituted cinnamyl derivatives.

Comparación Con Compuestos Similares

Cinnamaldehyde: The parent compound from which cinnamaldoxime is derived. It has similar applications in the fragrance industry and exhibits antimicrobial properties.

Cinnamonitrile: The dehydration product of cinnamaldoxime, used in the fragrance industry.

Cinnamylamine: The reduction product of cinnamaldoxime, used in organic synthesis.

Uniqueness: Cinnamaldoxime is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form different derivatives with potential biological activities further enhances its significance in scientific research and industrial applications.

Propiedades

Número CAS |

13372-81-1 |

|---|---|

Fórmula molecular |

C9H9NO |

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

(NZ)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8- |

Clave InChI |

RUQDOYIAKHIMAN-DODKFZKMSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=NO |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=N\O |

SMILES canónico |

C1=CC=C(C=C1)C=CC=NO |

| 13372-81-1 59336-59-3 20707-70-4 |

|

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

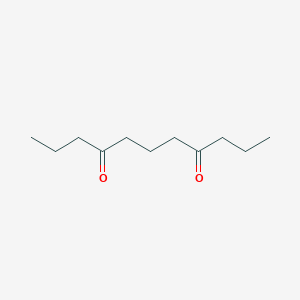

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.